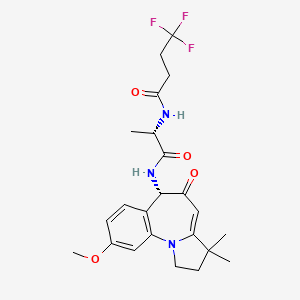

LY3056480

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28F3N3O4 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C23H28F3N3O4/c1-13(27-19(31)7-8-23(24,25)26)21(32)28-20-15-6-5-14(33-4)11-16(15)29-10-9-22(2,3)18(29)12-17(20)30/h5-6,11-13,20H,7-10H2,1-4H3,(H,27,31)(H,28,32)/t13-,20-/m0/s1 |

InChI Key |

YDLRPJWRFYDKKP-RBZFPXEDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=C(C=C(C=C2)OC)N3CCC(C3=CC1=O)(C)C)NC(=O)CCC(F)(F)F |

Canonical SMILES |

CC(C(=O)NC1C2=C(C=C(C=C2)OC)N3CCC(C3=CC1=O)(C)C)NC(=O)CCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to LY3056480: A Gamma-Secretase Inhibitor for Hair Cell Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sensorineural hearing loss, predominantly caused by the irreversible loss of inner ear sensory hair cells, represents a significant unmet medical need. LY3056480, a potent gamma-secretase inhibitor (GSI), has emerged as a promising therapeutic candidate for hair cell regeneration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. By inhibiting the Notch signaling pathway, this compound facilitates the upregulation of Atonal homolog 1 (Atoh1), a key transcription factor essential for hair cell differentiation, thereby promoting the transdifferentiation of supporting cells into new hair cells. This document summarizes the quantitative outcomes from the pivotal REGAIN (Regeneration of inner ear hair cells with GAmma-secretase INhibitors) clinical trial, details the experimental protocols employed, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action: Notch Signaling Inhibition

The primary mechanism of action of this compound in hair cell regeneration is the inhibition of the Notch signaling pathway.[1][2] In the mammalian inner ear, Notch signaling plays a crucial role in lateral inhibition during development, a process that determines the fate of progenitor cells to become either hair cells or supporting cells.[3] Activation of Notch receptors in supporting cells suppresses the expression of Atoh1, thereby preventing their differentiation into hair cells.[3]

This compound, as a gamma-secretase inhibitor, blocks the proteolytic cleavage of the Notch receptor, which is essential for the release of the Notch intracellular domain (NICD).[4] The NICD normally translocates to the nucleus and forms a complex with other proteins to activate the transcription of target genes, including the Hes/Hey family of transcriptional repressors (e.g., Hes1 and Hes5).[4][5] These repressors, in turn, inhibit the expression of Atoh1.[5]

By inhibiting gamma-secretase, this compound prevents the release of NICD, leading to a downregulation of Hes/Hey gene expression.[5] This relieves the inhibition on the Atoh1 gene, allowing for its upregulation.[3][5] Increased Atoh1 expression in supporting cells can induce their transdifferentiation into new, functional hair cells, offering a potential for hearing restoration.[2][5] Preclinical studies in animal models have demonstrated that pharmacological inhibition of Notch signaling with a GSI can induce hair cell regeneration and lead to partial hearing recovery after acoustic trauma.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in hair cell regeneration.

Clinical Development: The REGAIN Trial

The REGAIN project, a European Union-funded consortium, conducted a Phase I/IIa clinical trial to evaluate the safety, tolerability, and efficacy of intratympanically administered this compound in adults with mild to moderate sensorineural hearing loss.[7][8]

Quantitative Data Summary

The REGAIN trial, while demonstrating the safety and tolerability of this compound, did not meet its primary efficacy endpoint.[2][9] However, post-hoc analyses suggested potential clinical activity in a subset of patients.[5]

Table 1: REGAIN Phase I Trial Overview [10][11]

| Parameter | Description |

| Study Design | Multiple ascending dose, open-label safety study |

| Participants | 15 patients with mild to moderate sensorineural hearing loss |

| Intervention | 3 intratympanic injections of this compound over 2 weeks |

| Dosage | Dose escalation up to 250 micrograms |

| Primary Outcome | Safety and tolerability |

| Key Finding | The highest dose of 250 µg was safe and well-tolerated with no serious adverse events reported. |

Table 2: REGAIN Phase IIa Trial Primary Efficacy Outcome [2][9]

| Outcome | Timepoint | Estimated Change from Baseline (dB) | 95% Confidence Interval | p-value |

| Average pure-tone air conduction threshold (2, 4, 8 kHz) | 6 Weeks | -0.87 | -2.37 to 0.63 | 0.252 |

| 12 Weeks | -0.46 | -1.94 to 1.03 | 0.545 |

Table 3: REGAIN Phase IIa Trial Secondary Efficacy Outcomes [2][9]

| Outcome | Finding |

| Speech Reception Thresholds (SRTs) | No significant change from baseline at 6 and 12 weeks. |

| Distortion Product Otoacoustic Emissions (DPOAE) amplitudes | No significant change from baseline at 6 and 12 weeks. |

| Signal to Noise Ratios (SNRs) | No significant change from baseline at 6 and 12 weeks. |

| Hearing Handicap Inventory for Adults/Elderly (HHIA/E) | No significant change from baseline at 6 and 12 weeks. |

Experimental Protocols

The REGAIN trial employed a rigorous set of methodologies to assess the safety and efficacy of this compound.

Phase I Study Protocol: [10][12]

-

Design: A multiple ascending dose, open-label safety study conducted at a single center in the UK.

-

Participants: 15 adults aged 18 to 80 years with mild to moderate sensorineural hearing loss.

-

Intervention: Three intratympanic injections of this compound into one ear, with one week between each administration. Doses were escalated in cohorts.

-

Safety Assessments: Monitoring for local and systemic adverse events, including changes in hearing, tinnitus, balance, and facial nerve function. Vital signs, hematology, chemistry, and electrocardiography were also monitored.

Phase IIa Study Protocol: [9][12]

-

Design: An open-label, multi-center efficacy study conducted in the UK, Germany, and Greece.

-

Participants: 44 adults with mild to moderate sensorineural hearing loss.

-

Intervention: Three intratympanic injections of the selected optimal dose of this compound.

-

Primary Efficacy Endpoint: Change from baseline to 12 weeks in the average pure-tone air conduction threshold across 2, 4, and 8 kHz.

-

Secondary Efficacy Endpoints:

-

Change in pure-tone thresholds at individual frequencies.

-

Change in speech reception thresholds (SRTs).

-

Change in Distortion Product Otoacoustic Emissions (DPOAE) amplitudes and Signal to Noise Ratios (SNRs).

-

Change in the Hearing Handicap Inventory for Adults/Elderly (HHIA/E) scores.

-

-

Audiological Assessments: Conducted at baseline, 6 weeks, and 12 weeks post-treatment.

Experimental Workflow Diagram

References

- 1. Inhibition Of Notch Activity Promotes Nonmitotic Regeneration of Hair Cells in the Adult Mouse Utricles | Journal of Neuroscience [jneurosci.org]

- 2. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UCLH and UCL successfully complete world-first trial of a regenerative hearing drug : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]

- 4. Atoh1 as a Coordinator of Sensory Hair Cell Development and Regeneration in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Audion Therapeutics and the REGAIN Consortium Announce Publication in Nature Communications of Their Phase I/IIa Trial of an Intratympanic Gamma Secretase Inhibitor for the Treatment of Mild to Moderate Sensorineural Hearing Loss [biotechnewswire.ai]

- 6. ISRCTN [isrctn.com]

- 7. stemcell.com [stemcell.com]

- 8. Notch Inhibition Induces Cochlear Hair Cell Regeneration and Recovery of Hearing after Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Welcome to the REGAIN Project [regainyourhearing.eu]

- 11. hearingreview.com [hearingreview.com]

- 12. hra.nhs.uk [hra.nhs.uk]

An In-depth Technical Guide to LY3056480: A Gamma-Secretase Inhibitor for Notch Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3056480 is a small molecule gamma-secretase inhibitor (GSI) that has been investigated for its therapeutic potential in sensorineural hearing loss. By targeting the gamma-secretase complex, this compound effectively inhibits the Notch signaling pathway, a critical regulator of cell fate decisions. The primary hypothesis for its use in hearing loss is that by blocking Notch signaling in the cochlea, supporting cells can be induced to transdifferentiate into new sensory hair cells, potentially restoring auditory function. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its clinical evaluation, and detailed experimental protocols relevant to its study.

Introduction to the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved, juxtacrine signaling system that plays a pivotal role in cell-to-cell communication, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[1] In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five transmembrane ligands (Jagged1, Jagged2, Delta-like 1, 3, and 4).[2]

Activation of the Notch pathway is initiated by the binding of a ligand on a "signal-sending" cell to a Notch receptor on an adjacent "signal-receiving" cell. This interaction triggers a cascade of proteolytic cleavages of the Notch receptor. The first cleavage (S1) occurs in the Golgi apparatus, generating a heterodimeric receptor that is transported to the cell surface.[1] Ligand binding induces a second cleavage (S2) in the extracellular domain, mediated by an ADAM (A Disintegrin and Metalloproteinase) metalloprotease. The final and critical cleavage (S3) occurs within the transmembrane domain and is catalyzed by the gamma-secretase complex. This S3 cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD binds to the transcription factor CSL (CBF1/Su(H)/LAG-1), converting it from a transcriptional repressor to an activator. This complex then recruits co-activators, such as Mastermind-like (MAML), to drive the expression of downstream target genes, most notably those of the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[2]

This compound: Mechanism of Action

This compound is a potent inhibitor of the gamma-secretase enzymatic complex.[3] Gamma-secretase is a multi-subunit protease composed of presenilin, nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[4] By inhibiting the proteolytic activity of gamma-secretase, this compound prevents the S3 cleavage of the Notch receptor. This blockage halts the release of the NICD, thereby preventing its translocation to the nucleus and the subsequent activation of Notch target genes. The net effect is a down-regulation of the Notch signaling pathway.

The rationale for using this compound in sensorineural hearing loss stems from the role of Notch signaling in cochlear development. During the formation of the organ of Corti, Notch-mediated lateral inhibition determines the fate of progenitor cells, with high Notch activity leading to a supporting cell fate and low Notch activity permitting a hair cell fate. In the mature cochlea, supporting cells are quiescent. It is hypothesized that noise trauma or other insults can damage and lead to the loss of hair cells. By administering a gamma-secretase inhibitor like this compound, the residual Notch signaling in the surrounding supporting cells can be blocked, potentially inducing them to transdifferentiate into new, functional hair cells.[5]

Quantitative Data

While specific preclinical data such as IC50 or Ki values for this compound are not publicly available, its selection for clinical trials implies a potent and optimized profile from in vitro and in vivo studies.[6][7] The publicly available quantitative data primarily comes from the Phase I/IIa REGAIN clinical trial.

Table 1: REGAIN Clinical Trial - Phase I Safety and Tolerability

| Parameter | Details |

| Study Design | Multiple ascending dose, open-label safety study[8] |

| Participants | 15 adults with mild to moderate sensorineural hearing loss[8] |

| Intervention | 3 intratympanic injections of this compound, one week apart[8] |

| Dose Cohorts | 25 µg, 125 µg, 200 µg, and 250 µg[9] |

| Primary Outcome | Safety and tolerability |

| Results | The highest dose of 250 µg was determined to be safe and well-tolerated. No severe or serious adverse events were reported.[8][10] |

Table 2: REGAIN Clinical Trial - Phase IIa Efficacy Outcomes

| Parameter | Details |

| Study Design | Open-label, single-arm efficacy study |

| Participants | 44 adults with mild to moderate sensorineural hearing loss[11] |

| Intervention | 3 intratympanic injections of the highest well-tolerated dose from Phase I |

| Primary Efficacy Endpoint | Change from baseline to 12 weeks in average pure-tone air conduction threshold across 2, 4, and 8 kHz. |

| Primary Endpoint Result | Not met. The estimated change was -0.46 dB (95% CI -1.94 to 1.03; P = 0.545).[7] |

| Secondary Endpoint (6 weeks) | Change from baseline in average pure-tone threshold across 2, 4, and 8 kHz. |

| Secondary Endpoint Result | Not met. The estimated change was -0.87 dB (95% CI -2.37 to 0.63; P = 0.252).[7] |

| Post-hoc Analysis Finding | 45% of participants showed a pure-tone hearing threshold improvement of ≥10 dB in one or more individual frequencies at both 6 and 12 weeks.[12] |

| Other Secondary Outcomes | No significant changes were observed in speech reception thresholds, Distortion Product Otoacoustic Emissions (DPOAEs), or Hearing Handicap Inventory scores.[7] |

Experimental Protocols

Detailed preclinical protocols specific to this compound are not publicly available. However, the following sections describe standard methodologies used to characterize gamma-secretase inhibitors and their effects on the Notch signaling pathway and hair cell regeneration.

In Vitro Gamma-Secretase Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the enzymatic activity of gamma-secretase.

-

Objective: To determine the IC50 value of a test compound (e.g., this compound).

-

Methodology: A cell-free enzymatic assay using a fluorogenic substrate.

-

Enzyme Source: Prepare cell membrane fractions rich in gamma-secretase from a suitable cell line (e.g., HEK293 cells).

-

Substrate: A synthetic peptide substrate that mimics the gamma-secretase cleavage site in a target protein (like APP), conjugated to a fluorophore and a quencher (e.g., EDANS and DABCYL). In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Reaction: Incubate the membrane preparation with the fluorogenic substrate in the presence of varying concentrations of the test inhibitor.

-

Detection: Cleavage of the substrate by gamma-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. This signal is measured using a microplate fluorimeter.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

Notch Reporter Gene Assay

This cell-based assay measures the downstream effects of Notch pathway inhibition.

-

Objective: To quantify the inhibition of Notch-mediated transcription by a test compound.

-

Methodology: A luciferase reporter assay in a stable cell line.

-

Cell Line: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter construct driven by a promoter containing multiple CSL binding sites. These cells may also be engineered to express a constitutively active form of the Notch receptor.

-

Cell Culture and Treatment: Seed the reporter cells in a multi-well plate and treat with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot against the inhibitor concentration to determine the IC50 value for Notch pathway inhibition.

-

In Vivo Model of Sensorineural Hearing Loss

Animal models are crucial for evaluating the efficacy of potential therapeutics for hearing loss.

-

Objective: To assess the ability of this compound to induce hair cell regeneration and restore hearing in a noise-induced hearing loss model.

-

Methodology:

-

Animal Model: Use adult mice or guinea pigs.

-

Induction of Hearing Loss: Expose the animals to a calibrated, intense noise (e.g., 100-120 dB SPL for several hours) to induce significant hair cell loss and a permanent threshold shift in auditory brainstem response (ABR).

-

Drug Administration: Administer this compound via intratympanic injection at various doses and time points post-noise exposure.

-

Auditory Function Assessment: Measure hearing thresholds using ABR at baseline, post-noise exposure, and at several time points after drug treatment.

-

Histological Analysis: At the end of the study, sacrifice the animals and harvest the cochleae. Perform immunohistochemistry on cochlear whole mounts or sections.

-

Primary Antibodies: Use antibodies against hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., Sox2).

-

Detection: Use fluorescently labeled secondary antibodies.

-

Imaging: Visualize and quantify the number of surviving and newly regenerated hair cells using confocal microscopy.

-

-

Quantitative PCR (qPCR) for Notch Target Genes

This method is used to confirm the downstream molecular effects of Notch inhibition.

-

Objective: To measure the change in mRNA expression of Notch target genes (e.g., Hes1, Hey1) in response to this compound treatment.

-

Methodology:

-

Sample Preparation: Treat cells in culture or tissue from in vivo experiments with this compound.

-

RNA Extraction: Isolate total RNA from the samples using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform real-time PCR using primers specific for the target genes (Hes1, Hey1) and a housekeeping gene (e.g., GAPDH, Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

-

Conclusion

This compound is a gamma-secretase inhibitor that effectively blocks the Notch signaling pathway. Its investigation for the treatment of sensorineural hearing loss is based on a strong biological rationale of inducing hair cell regeneration from supporting cells. While the Phase I/IIa REGAIN clinical trial demonstrated that intratympanic administration of this compound is safe and well-tolerated, it did not meet its primary efficacy endpoint for hearing restoration across the entire study population.[7] However, post-hoc analyses revealed positive changes in a subset of patients, suggesting that the drug has biological activity in the inner ear and warranting further investigation.[4][12] Future studies may focus on optimizing patient selection, dosing regimens, and outcome measures to better evaluate the potential of this compound and other Notch inhibitors as a regenerative therapy for hearing loss. The experimental protocols described herein provide a framework for the continued preclinical and clinical evaluation of this class of compounds.

References

- 1. audiontherapeutics.com [audiontherapeutics.com]

- 2. hearinghealthmatters.org [hearinghealthmatters.org]

- 3. Audion Therapeutics and the REGAIN Consortium Announce Publication in Nature Communications of Their Phase I/IIa Trial of an Intratympanic Gamma Secretase Inhibitor for the Treatment of Mild to Moderate Sensorineural Hearing Loss [biotechnewswire.ai]

- 4. pharmiweb.com [pharmiweb.com]

- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Welcome to the REGAIN Project [regainyourhearing.eu]

- 9. ISRCTN [isrctn.com]

- 10. hearingreview.com [hearingreview.com]

- 11. researchgate.net [researchgate.net]

- 12. World-first trial of regenerative hearing drug is successfully completed | UCL News - UCL – University College London [ucl.ac.uk]

The Gamma-Secretase Inhibitor LY3056480: A Technical Guide to Atoh1 Upregulation and Hair Cell Regeneration in Cochlear Progenitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensorineural hearing loss (SNHL), predominantly caused by the irreversible loss of mechanosensory hair cells in the cochlea, represents a significant unmet medical need. The discovery that the transcription factor Atonal homolog 1 (Atoh1) is a master regulator of hair cell development has opened new avenues for regenerative therapies. This technical guide provides an in-depth overview of LY3056480, a gamma-secretase inhibitor, and its role in upregulating Atoh1 in cochlear progenitors to drive hair cell regeneration. We will delve into its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental protocols relevant to the study of this promising therapeutic approach.

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound is a potent small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for determining cell fate during development. In the developing inner ear, Notch signaling maintains a balance between sensory hair cells and surrounding supporting cells.

Activation of Notch receptors in progenitor cells leads to the cleavage and release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes, most notably the Hes/Hey family of transcriptional repressors. These repressors, in turn, inhibit the expression of pro-sensory genes like Atoh1. By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby lifting the transcriptional repression of Atoh1. The subsequent upregulation of Atoh1 protein can then drive the transdifferentiation of cochlear supporting cells into new hair cells.

Figure 1. Mechanism of this compound in the Notch signaling pathway.

Preclinical Data

Preclinical studies utilizing gamma-secretase inhibitors in animal models have demonstrated the potential for hair cell regeneration and hearing improvement. These studies provide the foundational evidence for the clinical development of compounds like this compound.

| Model System | Gamma-Secretase Inhibitor | Key Findings | Reference |

| Mouse Cochlear Explants | LY411575 | Significant increase in Atoh1 expression (2.28-fold) 1 day after treatment in noise-damaged cochleae.[1] | Mizutari et al., 2013 |

| Mouse Cochlear Explants | CPD3 (this compound) | 3.7-fold increase in Atoh1 mRNA expression.[2] | Roccio et al., 2021 |

| Rat Cochlear Explants | CPD3 (this compound) | Increased number of Pou4f3-positive outer hair cells.[2] | Roccio et al., 2021 |

| Noise-deafened adult mice | LY411575 | Partial recovery of hearing and regeneration of hair cells from supporting cells.[1] | Mizutari et al., 2013 |

| Adult Mouse Cochlea in vitro | Adenovirus-Atoh1 | Transdifferentiation of adult supporting cells into hair cell-like cells.[3] | Shu et al., 2022 |

Clinical Data: The REGAIN Trial

The "REgeneration of inner ear hair cells with GAmma-secretase INhibitors" (REGAIN) trial was a first-in-human, phase I/IIa study designed to evaluate the safety, tolerability, and efficacy of intratympanic injections of this compound in adults with mild to moderate SNHL.[4][5]

| Trial Phase | Number of Participants | Dosage | Key Outcomes | Reference |

| Phase I | 15 | Ascending doses up to 250 µg | This compound was found to be safe and well-tolerated.[5] | Schilder et al., 2024 |

| Phase IIa | 44 | 250 µg | The primary endpoint (average change in pure-tone air conduction threshold across 2, 4, and 8 kHz at 12 weeks) was not met.[4][6] However, post-hoc analysis revealed that 45% of participants showed an improvement of ≥10 dB in at least one frequency at both 6 and 12 weeks.[7][8] | Schilder et al., 2024 |

While the REGAIN trial did not meet its primary endpoint, the observation of hearing improvement in a subset of patients suggests a biological effect of this compound in the human inner ear and warrants further investigation.[4][9]

Experimental Protocols

The following protocols are synthesized from established methodologies and are intended to serve as a comprehensive guide for researchers investigating this compound and Atoh1-mediated hair cell regeneration.

Cochlear Progenitor Cell Culture and Differentiation (Organotypic Explant Culture)

This protocol describes the establishment of organotypic cultures from neonatal mouse cochleae, which preserve the tissue architecture and allow for the study of cellular differentiation in a near-native environment.

Materials:

-

Neonatal mice (Postnatal day 3-5)

-

Dissection microscope

-

Fine dissection tools (forceps, micro-scissors)

-

Hank's Balanced Salt Solution (HBSS), ice-cold

-

Dulbecco's Modified Eagle Medium (DMEM)/F12

-

B27 supplement

-

N2 supplement

-

Ampicillin

-

Cell culture inserts (e.g., Millicell)

-

6-well culture plates

-

Matrigel (optional, for coating)

Procedure:

-

Euthanize neonatal mice according to approved institutional animal care and use committee protocols.

-

Dissect the temporal bones and isolate the cochleae in ice-cold HBSS.

-

Under a dissection microscope, carefully remove the bony capsule of the cochlea to expose the sensory epithelium.

-

Gently separate the organ of Corti from the modiolus.

-

Place the dissected organ of Corti onto a cell culture insert in a 6-well plate containing culture medium (DMEM/F12 supplemented with B27, N2, and ampicillin).

-

Incubate at 37°C in a 5% CO2 humidified incubator. The tissue can be maintained in culture for several days to weeks.

Treatment of Cochlear Explants with this compound

Materials:

-

Established cochlear explant cultures

-

This compound stock solution (in DMSO)

-

Culture medium

Procedure:

-

Prepare working concentrations of this compound by diluting the stock solution in culture medium. A vehicle control (DMSO in culture medium) should be prepared in parallel.

-

Carefully replace the medium in the wells containing the cochlear explants with the medium containing this compound or the vehicle control.

-

Return the cultures to the incubator for the desired treatment duration (e.g., 24-72 hours).

-

Following treatment, the explants can be processed for analysis (e.g., qPCR, immunofluorescence).

Quantification of Atoh1 Expression via quantitative Real-Time PCR (qPCR)

Materials:

-

Treated and control cochlear explants

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Atoh1 and a reference gene (e.g., Gapdh)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from individual or pooled cochlear explants using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of Atoh1 using the ΔΔCt method, normalizing to the reference gene.

Immunohistochemical Analysis of Hair Cell Regeneration

This protocol allows for the visualization and quantification of newly formed hair cells within the cochlear explants.

Materials:

-

Treated and control cochlear explants

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibodies:

-

Anti-Myo7a (marker for hair cells)

-

Anti-Atoh1 (to confirm upregulation)

-

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fixation: Fix the cochlear explants in 4% PFA for 1-2 hours at room temperature.

-

Permeabilization and Blocking: Wash the explants with PBS and then permeabilize and block non-specific antibody binding with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the explants with primary antibodies (e.g., rabbit anti-Myo7a and mouse anti-Atoh1) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the explants extensively with PBS and then incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Nuclear Staining and Mounting: Wash the explants with PBS, counterstain with DAPI for 10 minutes, and then mount on a microscope slide with mounting medium.

-

Imaging and Quantification: Image the whole-mount explants using a confocal microscope. Quantify the number of Myo7a-positive hair cells per unit length of the organ of Corti to assess the extent of regeneration.

Figure 2. General experimental workflow for studying this compound.

Conclusion

This compound represents a targeted approach to induce cochlear hair cell regeneration by modulating the Notch signaling pathway and upregulating the key transcription factor Atoh1. While the initial clinical trial did not meet its primary endpoint, the safety profile and signals of efficacy in some participants provide a strong rationale for continued research and development. The preclinical data robustly support the mechanism of action, and the experimental protocols outlined in this guide offer a framework for further investigation into the therapeutic potential of gamma-secretase inhibitors for the treatment of sensorineural hearing loss. Future studies should focus on optimizing delivery methods, identifying patient populations most likely to respond, and exploring combination therapies to enhance the regenerative process.

References

- 1. Notch Inhibition Induces Cochlear Hair Cell Regeneration and Recovery of Hearing after Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hair Cell Generation in Cochlear Culture Models Mediated by Novel γ-Secretase Inhibitors [frontiersin.org]

- 3. Notch inhibition induces cochlear hair cell regeneration and recovery of hearing after acoustic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

- 5. Welcome to the REGAIN Project [regainyourhearing.eu]

- 6. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hair Cell Generation in Cochlear Culture Models Mediated by Novel γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. World-first trial of regenerative hearing drug is successfully completed | UCL News - UCL – University College London [ucl.ac.uk]

- 9. goodrich.med.harvard.edu [goodrich.med.harvard.edu]

Cellular Targets of LY3056480 in the Inner Ear: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensorineural hearing loss (SNHL) is a prevalent sensory disorder, primarily caused by the irreversible loss of inner ear sensory hair cells.[1][2] Current treatments, such as hearing aids, amplify sound but do not address the underlying cellular damage.[3] A promising regenerative medicine approach involves the pharmacological manipulation of inner ear progenitor cells to regenerate these crucial hair cells. This technical guide delves into the cellular and molecular targets of LY3056480, a gamma-secretase inhibitor (GSI), investigated for its potential to restore hearing. The primary mechanism of this compound is the inhibition of the Notch signaling pathway, a key regulator of cell fate determination in the cochlea. By blocking Notch signaling, this compound aims to upregulate the expression of Atonal homolog 1 (Atoh1), a transcription factor essential for hair cell differentiation, thereby inducing the transdifferentiation of supporting cells into new sensory hair cells. This document provides a comprehensive overview of the preclinical rationale, the proposed signaling pathway, quantitative data from clinical trials, and detailed experimental protocols.

Introduction: The Challenge of Hair Cell Regeneration

The mammalian inner ear has a limited capacity for spontaneous regeneration.[1] Damage to sensory hair cells, caused by factors such as noise exposure, ototoxic drugs, or aging, leads to permanent hearing loss.[4] However, in non-mammalian vertebrates, supporting cells in the auditory epithelium can proliferate and differentiate into new hair cells, restoring auditory function. This regenerative capacity is largely attributed to the plasticity of the Notch signaling pathway.

This compound is a small molecule gamma-secretase inhibitor that has been explored as a therapeutic agent to mimic this regenerative process in mammals.[1][5] By targeting the core machinery of the Notch pathway, this compound represents a targeted approach to unlock the latent regenerative potential of cochlear supporting cells.

The Molecular Target: Notch Signaling Pathway

The proposed mechanism of action for this compound in the inner ear is the inhibition of the Notch signaling pathway.[6][7] In the developing cochlea, Notch signaling plays a critical role in lateral inhibition, a process that determines the mosaic pattern of hair cells and supporting cells. Activation of Notch in a progenitor cell prevents it from becoming a hair cell and directs it towards a supporting cell fate. In the mature cochlea, this pathway is thought to maintain the quiescent state of supporting cells.

The inhibition of gamma-secretase by this compound prevents the cleavage and release of the Notch intracellular domain (NICD). Without the NICD, the transcriptional repression of pro-hair cell genes, most notably Atoh1, is lifted. The upregulation of Atoh1 is a critical step in initiating the cascade of gene expression required for a supporting cell to transdifferentiate into a sensory hair cell.[8]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in the inner ear.

Quantitative Data from Clinical Trials

The REGAIN (Regeneration of inner ear hair cells with Gamma-secretase INhibitors) clinical trial program, which included a Phase I and a Phase IIa study, provides the primary source of human data for this compound.[1][3]

Table 1: REGAIN Clinical Trial Demographics and Dosing

| Parameter | Phase I | Phase IIa |

| Number of Participants | 15[1] | 44[1] |

| Age Range | 18-80 years[1] | 18-80 years[1] |

| Inclusion Criteria | Mild to moderate sensorineural hearing loss[3] | Mild to moderate sensorineural hearing loss[1] |

| Drug Administration | Transtympanic injection[4] | Transtympanic injection[1] |

| Dosing Schedule | 3 administrations, one week apart[3][6] | 3 administrations, one week apart[1] |

| Dosage | Ascending doses up to 250 µg[3][4] | 250 µg[7] |

Table 2: Efficacy Outcomes from the REGAIN Phase IIa Trial

| Efficacy Endpoint | Result |

| Primary Endpoint | Not met (average improvement of ≥10 dB across three sound frequencies)[1] |

| Secondary Endpoint | 45% of participants could identify some sounds at least 10 dB quieter at 6 and 12 weeks post-treatment[1][2] |

| Subgroup Analysis | 19 out of 42 patients showed a ≥10 dB improvement in individual frequencies[9] |

| Safety and Tolerability | Safe and well-tolerated with no severe adverse events reported[3][9] |

Experimental Protocols

Preclinical Studies (Inferred)

While specific preclinical studies for this compound are not detailed in the provided search results, the methodology can be inferred from similar studies on gamma-secretase inhibitors for hair cell regeneration.

-

In Vitro Cochlear Explant Cultures:

-

Cochleae are dissected from neonatal mice or rats.

-

The organ of Corti is isolated and cultured in a serum-free medium.

-

Hair cells are damaged using ototoxic agents like gentamicin.

-

Cultures are then treated with varying concentrations of the gamma-secretase inhibitor.

-

After a set incubation period, the cultures are fixed and stained with markers for hair cells (e.g., Myo7a) and supporting cells (e.g., Sox2) to quantify hair cell regeneration.

-

-

In Vivo Animal Models:

-

Adult guinea pigs or mice are deafened through noise trauma or ototoxic drug administration.

-

The gamma-secretase inhibitor is delivered to the inner ear, typically via transtympanic or round window membrane application.

-

Auditory function is assessed at various time points using auditory brainstem response (ABR) and distortion product otoacoustic emissions (DPOAEs).

-

At the end of the study, cochleae are harvested for histological analysis to count regenerated hair cells.

-

REGAIN Clinical Trial Protocol

The following is a summary of the clinical trial protocol for the REGAIN study.[1][4]

-

Study Design: A multi-center, open-label, multiple ascending dose Phase I trial followed by a Phase IIa trial.[3][6]

-

Patient Population: Adults aged 18-80 with a primary complaint of hearing loss for less than 10 years, diagnosed as age-related, noise-induced, or idiopathic bilateral, symmetrical sensorineural hearing loss.[4]

-

Drug Administration:

-

A local anesthetic cream is applied to numb the tympanic membrane (eardrum).

-

This compound (in ascending doses of 25 µg, 125 µg, 200 µg, and 250 µg in a 500 µl volume for the Phase I trial) is administered via a transtympanic injection into one ear using a syringe.[4]

-

The procedure takes approximately ten minutes.[4]

-

Patients received three injections at one-week intervals.[4][6]

-

-

Efficacy Assessments:

-

Pure-Tone Audiometry: To determine the quietest sounds participants can hear at different frequencies.[1]

-

Speech-in-Noise Tests: To assess the ability to understand words in a noisy environment.[1][3]

-

Assessments were conducted at baseline and at multiple time points post-treatment, including 6 and 12 weeks.[1]

-

-

Safety Monitoring:

Experimental Workflow Diagram

Caption: Workflow of the REGAIN clinical trial.

Conclusion and Future Directions

This compound has been a pioneering drug in the field of regenerative hearing therapies. While the REGAIN trial did not meet its ambitious primary endpoint, it provided crucial proof-of-concept and safety data for targeting the Notch signaling pathway in the human inner ear.[1][5] The observation of hearing improvements in a subset of patients suggests that with refined patient selection and potentially optimized delivery methods, gamma-secretase inhibitors could yet prove to be a valuable tool in the fight against sensorineural hearing loss.[9] Future research will likely focus on identifying biomarkers to predict patient response and exploring combination therapies to enhance the regenerative process. The learnings from the this compound trials have paved the way for the next generation of studies in this exciting and challenging field.

References

- 1. World-first trial of regenerative hearing drug is successfully completed | UCL News - UCL – University College London [ucl.ac.uk]

- 2. klamathaudiology.com [klamathaudiology.com]

- 3. Welcome to the REGAIN Project [regainyourhearing.eu]

- 4. ISRCTN [isrctn.com]

- 5. UCLH and UCL successfully complete world-first trial of a regenerative hearing drug : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]

- 6. hearingreview.com [hearingreview.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Intratympanic Gamma-Secretase Inhibitor: A New Horizon in Hearing Loss Treatment || TinyEYE Therapy Services [tinyeye.com]

Preclinical Profile of LY3056480: A Gamma-Secretase Inhibitor for Sensorineural Hearing Loss

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Sensorineural hearing loss (SNHL), predominantly caused by the irreversible loss of cochlear hair cells, represents a significant unmet medical need. LY3056480, a potent gamma-secretase inhibitor (GSI), has been investigated as a potential regenerative therapy for SNHL. The therapeutic rationale is centered on the inhibition of the Notch signaling pathway, a key regulator of cell fate in the inner ear. By blocking Notch signaling, this compound is hypothesized to induce the transdifferentiation of supporting cells into new, functional hair cells. While the clinical development of this compound was based on a foundation of promising preclinical research, specific quantitative data from these studies are not extensively published. This guide synthesizes the available information on the mechanism of action of gamma-secretase inhibitors in the context of hearing regeneration and presents representative preclinical findings and methodologies from studies with similar compounds that likely informed the development of this compound.

Introduction: The Challenge of Sensorineural Hearing Loss and the Promise of Regenerative Therapies

Sensorineural hearing loss is the most prevalent type of hearing impairment, affecting millions worldwide. It is characterized by damage to the inner ear's sensory hair cells, which do not spontaneously regenerate in mammals. Current treatments, such as hearing aids and cochlear implants, offer symptomatic relief but do not address the underlying cellular deficit. The field of regenerative medicine offers a novel therapeutic paradigm: stimulating the replacement of lost hair cells to restore auditory function.

Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in determining cell fate during development and in adult tissue homeostasis. In the developing cochlea, Notch signaling is instrumental in the process of lateral inhibition, which establishes the mosaic pattern of hair cells and supporting cells. Activation of Notch in a progenitor cell prevents it from becoming a hair cell and directs it towards a supporting cell fate.

In the mature cochlea, it is believed that Notch signaling remains active in supporting cells, suppressing their potential to differentiate into hair cells. The therapeutic hypothesis for this compound is that by inhibiting gamma-secretase, a key enzyme in the Notch signaling cascade, the suppression of the hair cell fate in supporting cells can be lifted. This would allow for the upregulation of pro-hair cell transcription factors, such as ATOH1, and subsequent transdifferentiation of supporting cells into new hair cells.

The Journey of LY3056480: A Gamma-Secretase Inhibitor from Concept to Clinic

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY3056480 is a potent, small-molecule gamma-secretase inhibitor (GSI) that has been investigated for its therapeutic potential in sensorineural hearing loss. Developed by Eli Lilly and later licensed to Audion Therapeutics, this compound modulates the Notch signaling pathway, a critical regulator of cell fate, to induce the regeneration of vital inner ear hair cells. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.

Introduction: The Rationale for Gamma-Secretase Inhibition in Hearing Loss

Sensorineural hearing loss (SNHL) is a prevalent sensory disorder, often resulting from the irreversible loss of mechanosensory hair cells in the cochlea.[1] Unlike non-mammalian vertebrates, mammals have a limited capacity for hair cell regeneration. The Notch signaling pathway plays a crucial role in determining cell fate within the developing cochlea, where it maintains a pool of progenitor cells and prevents their differentiation into hair cells.[2][3]

Inhibition of the Notch pathway in the adult inner ear has emerged as a promising strategy to trigger the transdifferentiation of supporting cells into new hair cells, thereby offering a potential for hearing restoration.[4][5][6] Gamma-secretase, an intramembrane protease, is a key enzyme in the Notch signaling cascade. Its cleavage of the Notch receptor is a critical step for signal transduction.[7] Therefore, inhibiting gamma-secretase presents a direct pharmacological approach to block Notch signaling and stimulate hair cell regeneration.[4][5][6] this compound was identified as a potent gamma-secretase inhibitor with an optimal profile for this therapeutic application.[8][9]

Mechanism of Action: Modulating the Notch Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of gamma-secretase. This inhibition prevents the cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.

The Gamma-Secretase Complex and Notch Signaling

The gamma-secretase complex is a multi-protein enzyme responsible for the intramembrane cleavage of various transmembrane proteins, including the Notch receptor. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional regulator, influencing the expression of genes that control cell differentiation and proliferation.

References

- 1. soundbites.com [soundbites.com]

- 2. Therapeutic potential of a gamma-secretase inhibitor for hearing restoration in a guinea pig model with noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ISRCTN [isrctn.com]

- 4. audiontherapeutics.com [audiontherapeutics.com]

- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. innoprot.com [innoprot.com]

- 9. hearingreview.com [hearingreview.com]

Methodological & Application

Application Notes and Protocols: LY3056480 for In Vitro Cochlear Explant Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of LY3056480, a potent gamma-secretase inhibitor, in in vitro cochlear explant cultures. This document outlines the scientific basis for its use in promoting hair cell regeneration and provides step-by-step methodologies for key experiments.

Introduction

Sensorineural hearing loss is frequently caused by the irreversible loss of mechanosensory hair cells in the cochlea. This compound is a gamma-secretase inhibitor that targets the Notch signaling pathway. Inhibition of Notch signaling in cochlear supporting cells can induce their transdifferentiation into new hair cells, offering a promising therapeutic strategy for hearing restoration. Cochlear explant cultures provide a valuable ex vivo model system to study the effects of compounds like this compound on hair cell regeneration and neuronal behavior in a controlled environment that maintains much of the native tissue architecture.

Mechanism of Action: Notch Signaling Inhibition

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in determining cell fate. In the developing cochlea, lateral inhibition mediated by Notch signaling ensures the proper mosaic arrangement of hair cells and supporting cells. In the mature cochlea, this pathway is largely quiescent but can be reactivated. By inhibiting gamma-secretase, a key enzyme in the Notch signaling cascade, this compound prevents the cleavage and activation of the Notch receptor. This disruption of Notch signaling allows for the upregulation of pro-sensory genes, such as Atoh1, which drives the conversion of supporting cells into new hair cells.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of gamma-secretase inhibitors in cochlear explant cultures. While specific data for this compound is limited in the public domain, the data from structurally and functionally similar compounds, such as LY411575, provide a strong predictive framework.

Table 1: Effect of Gamma-Secretase Inhibitors on Hair Cell Gene Expression in Cochlear Explants

| Gene | Fold Change vs. Control (LY411575, 5µM) | Putative Function |

| Atoh1 | ~4.3 | Key transcription factor for hair cell differentiation |

| Pou4f3 | ~1.5 | Transcription factor involved in hair cell maturation and survival |

| Myo7a | ~1.4 | Motor protein essential for stereocilia function; hair cell marker |

Data is extrapolated from studies on the related gamma-secretase inhibitor LY411575.

Table 2: Quantification of Hair Cell Regeneration in Cochlear Explants Treated with Gamma-Secretase Inhibitors

| Treatment Group | Inner Hair Cell (IHC) Count | Outer Hair Cell (OHC) Count |

| Control (DMSO) | No significant change | No significant change |

| Gamma-Secretase Inhibitor | No significant change | Significant increase |

Observations are based on the known effects of gamma-secretase inhibitors, which predominantly induce the formation of new outer hair cells.

Experimental Protocols

The following protocols provide a detailed methodology for conducting key experiments with this compound in a cochlear explant culture system.

Protocol 1: Cochlear Explant Culture

This protocol describes the dissection and culture of cochlear explants from early postnatal mice (P3-P5).

Materials:

-

Postnatal day 3-5 mouse pups

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

N-2 and B-27 supplements

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

Dissection microscope

-

Fine forceps and scissors

-

Culture inserts (e.g., Millicell)

-

35 mm culture dishes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Euthanize P3-P5 mouse pups in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dissect the temporal bones and place them in ice-cold HBSS.

-

Under a dissection microscope, carefully remove the cochleae from the temporal bones.

-

Remove the stria vascularis and Reissner's membrane to expose the organ of Corti.

-

Place the dissected cochlear sensory epithelium onto a culture insert in a 35 mm culture dish.

-

Add culture medium (DMEM supplemented with 1% FBS, N-2, B-27, and penicillin-streptomycin) to the bottom of the dish, ensuring the tissue is at the air-liquid interface.

-

Incubate the explants at 37°C in a 5% CO₂ humidified incubator.

Protocol 2: Ototoxicity Model and this compound Treatment

This protocol describes the induction of hair cell damage using an aminoglycoside antibiotic, followed by treatment with this compound to assess its regenerative potential.

Materials:

-

Established cochlear explant cultures (from Protocol 1)

-

Neomycin sulfate solution (in culture medium)

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Control vehicle (DMSO diluted in culture medium)

-

Culture medium

Procedure:

-

After 24 hours of stabilization in culture, treat the explants with a cytotoxic concentration of neomycin (e.g., 0.5-1 mM) for 18-24 hours to induce hair cell loss.

-

Wash the explants three times with fresh, pre-warmed culture medium to remove the neomycin.

-

Treat the explants with the desired concentration of this compound or vehicle control. A dose-response study is recommended (e.g., 10 nM to 10 µM).

-

Culture the explants for an additional 3-7 days, changing the medium with fresh this compound or vehicle every 48 hours.

-

Fix the explants for subsequent analysis (e.g., immunostaining).

Protocol 3: Immunostaining and Hair Cell Quantification

This protocol details the process of immunostaining for hair cell and neuronal markers, followed by quantification.

Materials:

-

Fixed cochlear explants

-

Phosphate-Buffered Saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibodies:

-

Rabbit anti-Myosin VIIa (hair cell marker)

-

Mouse anti-β-III Tubulin (neuronal marker)

-

-

Fluorescently-conjugated secondary antibodies

-

DAPI (nuclear counterstain)

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Wash the fixed explants three times in PBS.

-

Permeabilize and block the explants in blocking solution for 1 hour at room temperature.

-

Incubate the explants with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the explants three times in PBS.

-

Incubate with fluorescently-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.

-

Wash the explants three times in PBS.

-

Mount the explants on a microscope slide with mounting medium.

-

Image the explants using a fluorescence or confocal microscope.

-

Quantify the number of Myosin VIIa-positive hair cells in defined regions of the cochlea (apical, middle, and basal turns).

Protocol 4: Neurite Outgrowth Assay

This protocol provides a method to assess the effect of this compound on the outgrowth of neurites from spiral ganglion neurons within the cochlear explant.

Materials:

-

Cochlear explant cultures treated with LY

Application Notes and Protocols: Dosing and Administration of LY3056480 in Mouse Models of Hearing Loss

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the dosing and administration of gamma-secretase inhibitors, specifically referencing the foundational preclinical work that supports the clinical development of LY3056480 for the treatment of sensorineural hearing loss. The protocols are based on established mouse models of noise-induced hearing loss and aim to serve as a guide for researchers investigating hair cell regeneration and hearing restoration.

This compound is a gamma-secretase inhibitor (GSI) that functions by blocking the Notch signaling pathway. In the cochlea, inhibition of Notch signaling in supporting cells can lead to their transdifferentiation into new hair cells, offering a potential therapeutic strategy for hearing loss. The preclinical studies that paved the way for this compound's clinical trials primarily utilized a closely related and potent GSI, LY411575. The methodologies outlined below are derived from this key preclinical research, most notably the work by Mizutari et al. (2013) in Neuron.

Signaling Pathway: Notch Inhibition for Hair Cell Regeneration

The therapeutic rationale for using this compound and other GSIs in hearing loss is centered on the inhibition of the Notch signaling pathway, which is crucial for maintaining the fate of supporting cells in the organ of Corti. By blocking gamma-secretase, a key enzyme in the Notch pathway, the downstream signaling that suppresses the hair cell fate is inhibited. This allows for the upregulation of pro-hair cell transcription factors, such as Atoh1, leading to the conversion of supporting cells into new, functional hair cells.

Experimental Protocols

The following protocols are based on the successful preclinical studies using the gamma-secretase inhibitor LY411575 in a mouse model of noise-induced hearing loss. These methods are directly applicable for studies involving this compound.

Noise-Induced Hearing Loss Mouse Model

Objective: To induce a consistent level of sensorineural hearing loss through acoustic trauma.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Sound-exposure chamber

-

Noise generator and amplifier

-

Speaker calibrated to deliver the desired sound pressure level (SPL)

Protocol:

-

Place conscious, unrestrained mice in a wire-mesh cage within a sound-exposure chamber.

-

Expose the mice to a narrow band of noise centered at 8-16 kHz.

-

Deliver the noise at an intensity of 120 dB SPL for a continuous duration of 2 hours.

-

After exposure, return the mice to their home cages and allow for a recovery period. Auditory function is typically assessed before noise exposure (baseline) and at various time points after (e.g., 1 day, 7 days, 14 days, and 28 days).

Preparation and Administration of Gamma-Secretase Inhibitor

Objective: To deliver the gamma-secretase inhibitor locally to the inner ear via the round window membrane.

Materials:

-

LY411575 (as a proxy for this compound)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Surgical microscope

-

Micro-surgical instruments

-

Micropipette or Hamilton syringe

Drug Formulation:

-

Dissolve LY411575 in DMSO to create a stock solution.

-

Dilute the stock solution 10-fold in PEG 400 to a final concentration of 4 mM. The final vehicle composition should be 10% DMSO and 90% PEG 400.

-

Prepare a vehicle-only control solution (10% DMSO in PEG 400).

Surgical Procedure for Round Window Administration:

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine).

-

Perform a post-auricular incision to expose the bulla.

-

Create a small opening in the bulla to visualize the round window niche.

-

Carefully apply 1 µl of the 4 mM LY411575 solution directly onto the round window membrane using a micropipette. The solution should be left in place.

-

For the control group, apply 1 µl of the vehicle solution to the contralateral ear or to a separate cohort of animals.

-

Suture the incision and allow the mouse to recover on a heating pad.

Assessment of Hearing Function: Auditory Brainstem Response (ABR)

Objective: To quantitatively measure the auditory thresholds in response to acoustic stimuli.

Materials:

-

ABR measurement system (e.g., Tucker-Davis Technologies)

-

Sound-attenuating chamber

-

Subdermal needle electrodes

-

Anesthetic (e.g., ketamine/xylazine)

Protocol:

-

Anesthetize the mouse and place it on a heating pad inside the sound-attenuating chamber to maintain body temperature.

-

Insert subdermal needle electrodes at the vertex (active), behind the test ear (reference), and on the back or hind leg (ground).

-

Present tone-burst stimuli at various frequencies (e.g., 4, 8, 16, and 32 kHz) and intensities (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps) to the ear canal.

-

Record the evoked neural responses. The ABR threshold is defined as the lowest stimulus intensity that produces a discernible and reproducible waveform.

-

ABR measurements should be performed at baseline (before noise exposure) and at selected time points post-treatment to assess hearing recovery.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of a gamma-secretase inhibitor in a mouse model of noise-induced hearing loss.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on preclinical studies with LY411575.

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts

| Frequency (kHz) | ABR Threshold Shift (dB) - Vehicle Control | ABR Threshold Shift (dB) - LY411575 Treated |

| 4 | ~40-50 | ~25-35 |

| 8 | ~50-60 | ~35-45 |

| 16 | ~60-70 | ~45-55 |

| 32 | ~60-70 | ~50-60 |

| Data are presented as the mean shift from baseline at 28 days post-noise exposure and are estimates based on published findings. |

Table 2: Hair Cell Regeneration

| Cochlear Region | Newly Generated Outer Hair Cells (per 100 µm) - Vehicle Control | Newly Generated Outer Hair Cells (per 100 µm) - LY411575 Treated |

| Apical Turn | ~0-5 | ~20-30 |

| Middle Turn | ~0-2 | ~10-20 |

| Basal Turn | ~0 | ~5-10 |

| Data represent the approximate number of newly formed hair cells at 28 days post-treatment. |

Conclusion

The protocols and data presented here provide a comprehensive guide for the in vivo evaluation of this compound and other gamma-secretase inhibitors in mouse models of noise-induced hearing loss. Adherence to these established methodologies will facilitate the generation of robust and reproducible data, which is critical for the continued development of novel therapeutics for sensorineural hearing loss. As research in this field progresses, further optimization of these protocols may be necessary to address specific experimental questions.

Application Notes and Protocols for Intratympanic Injection of LY3056480 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and intratympanic (IT) administration of LY3056480, a gamma-secretase inhibitor, for use in animal models of sensorineural hearing loss. The information is compiled from published research and is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a potent gamma-secretase inhibitor (GSI) that has been investigated for its potential to regenerate sensory hair cells in the inner ear and restore hearing.[1][2] The primary mechanism of action is the inhibition of the Notch signaling pathway, which in preclinical animal models, has been shown to enable the transdifferentiation of supporting cells into new hair cells.[3][4][5] Local delivery via intratympanic injection is the preferred route of administration to maximize drug concentration in the inner ear while minimizing systemic exposure.[1][6]

Mechanism of Action: Notch Signaling Inhibition

This compound targets and inhibits gamma-secretase, a key enzyme in the Notch signaling pathway. In the cochlea, active Notch signaling maintains the identity of supporting cells and prevents them from becoming hair cells. By inhibiting gamma-secretase, this compound blocks this signaling cascade, leading to the upregulation of transcription factors like Atoh1, which are crucial for hair cell differentiation.[4][7] This allows supporting cells to convert into new, functional hair cells, offering a potential regenerative strategy for hearing loss.[3][5]

Figure 1. Simplified diagram of this compound inhibiting the Notch signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of gamma-secretase inhibitors in hearing loss studies. It is important to note that specific data for this compound in animal models is limited in publicly available literature; therefore, data from closely related compounds and human clinical trials are provided for reference.

| Table 1: Human Clinical Trial Dosing of this compound | |

| Parameter | Value |

| Doses Administered | 25 µg, 125 µg, 200 µg, 250 µg[8] |

| Injection Volume | 500 µl[8] |

| Administration Schedule | 3 injections over 2 weeks |

| Table 2: Preclinical Formulation of Similar Gamma-Secretase Inhibitors (e.g., CPD3, LY411575) | |

| Parameter | Value |

| Compound Concentration | 3.4 mg/ml[3] |

| Vehicle Components | Poloxamer 338 (10% or 20%), PEG400 (70%), or Hyaluronic Acid (1%) in PBS[3] |

| pH of Formulation | 6.2[3] |

| Animal Model | Guinea Pig[3] |

| Injection Volume | 70 µl[3] |

Experimental Protocols

Preparation of this compound Formulation for Intratympanic Injection

Disclaimer: The following protocol is a suggested starting point based on formulations used for similar gamma-secretase inhibitors.[3] Researchers must determine the optimal solubility and stability of this compound in the chosen vehicle.

Materials:

-

This compound powder

-

Vehicle components (e.g., Poloxamer 338, PEG400, Hyaluronic Acid)

-

Phosphate-buffered saline (PBS), sterile

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filters

Procedure:

-

Vehicle Preparation:

-

Prepare the desired vehicle solution (e.g., 10% Poloxamer 338 in PBS). This may require heating and/or stirring to fully dissolve the polymer.

-

Adjust the pH of the vehicle to approximately 6.2 using sterile HCl or NaOH.

-

Sterilize the vehicle by filtering through a 0.22 µm filter into a sterile vial.

-

-

This compound Dissolution:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile environment (e.g., a laminar flow hood), add the sterile vehicle to the this compound powder to achieve the target concentration.

-

Vortex or sonicate briefly to aid dissolution. Gentle warming may be required, but the thermal stability of this compound should be considered.

-

-

Final Sterilization and Quality Control:

-

Once fully dissolved, filter the final drug solution through a new 0.22 µm sterile syringe filter into the final sterile administration vials.

-

Perform a visual inspection for any particulates.

-

It is recommended to perform a concentration verification using a suitable analytical method (e.g., HPLC).

-

Store the prepared formulation according to the manufacturer's recommendations or based on in-house stability studies.

-

Figure 2. Workflow for the preparation of this compound injection solution.

Protocol for Intratympanic Injection in a Guinea Pig Model

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Otoscope

-

Surgical microscope or magnifying loupes

-

Sterile surgical instruments for ear access

-

Microsyringe (e.g., Hamilton syringe) with a 30-gauge or smaller needle

-

Prepared this compound formulation

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the guinea pig according to an IACUC-approved protocol.

-

Confirm the depth of anesthesia using a toe-pinch reflex.

-

Position the animal in lateral recumbency to expose the ear to be injected.

-

Using an otoscope, inspect the external ear canal and tympanic membrane (TM) to ensure they are free of obstruction or infection.

-

-

Tympanic Membrane Perforation and Injection:

-

Under a surgical microscope, create a small perforation in the posterior-inferior quadrant of the TM using a sterile needle.

-

Carefully advance the microsyringe needle through the perforation into the middle ear cavity.

-

Slowly inject the desired volume (e.g., 70 µl) of the this compound formulation.[3] Avoid rapid injection to prevent pressure trauma.

-

-

Post-Injection Care:

-

Keep the animal in a head-tilted position (injected ear up) for at least 30-60 minutes to allow the solution to bathe the round window membrane.

-

Monitor the animal closely during recovery from anesthesia.

-

Provide post-operative analgesia as required by the approved protocol.

-

Protocol for Intratympanic Injection in a Mouse Model

Note: The procedure in mice is more challenging due to the smaller anatomy.

Materials:

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Otoscope/surgical microscope

-

Fine-tipped forceps and other micro-otological instruments

-

Pulled-glass micropipette or a 33-gauge needle connected to a microinjection system

-

Prepared this compound formulation

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse and confirm the anesthetic plane.

-

Position the mouse to provide a clear view of the TM. A post-auricular approach may be necessary for better visualization and access.

-

-

Injection:

-

Under high magnification, carefully perforate the TM in the posterior region.

-

Gently insert the injection needle/pipette through the opening.

-

Inject a small volume (typically 2-5 µl) of the this compound solution into the middle ear bulla.

-

-

Post-Injection Care:

-

Maintain the mouse with the injected ear facing upwards for 15-30 minutes to facilitate drug diffusion to the round window.

-

Monitor the animal during recovery and provide appropriate post-procedural care.

-

Figure 3. General experimental workflow for intratympanic injection in animal models.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. hearingreview.com [hearingreview.com]

- 3. Frontiers | Hair Cell Generation in Cochlear Culture Models Mediated by Novel γ-Secretase Inhibitors [frontiersin.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmiweb.com [pharmiweb.com]

- 7. ISRCTN [isrctn.com]

- 8. Future Pharmacotherapy for Sensorineural Hearing Loss by Protection and Regeneration of Auditory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY3056480 in Organ of Corti Explant Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LY3056480, a potent gamma-secretase inhibitor, in organ of Corti explant assays to investigate inner ear hair cell regeneration. The provided protocols and diagrams are intended to facilitate the design and execution of experiments for researchers in the fields of hearing loss, regenerative medicine, and otolaryngology.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] In the context of the inner ear, Notch signaling plays a key role in maintaining the quiescence of supporting cells and preventing their conversion into sensory hair cells. By inhibiting gamma-secretase, this compound blocks Notch signaling, which can lead to the transdifferentiation of supporting cells into new hair cells.[4][5] This mechanism of action forms the basis of its investigation as a potential therapeutic agent for sensorineural hearing loss.[1][3][5] Preclinical studies in animal models have suggested that gamma-secretase inhibitors can induce the generation of new, functional hair cells, leading to partial hearing restoration.[5]

Application in Organ of Corti Explant Assays

Organ of Corti explant cultures provide a valuable ex vivo model system to study the effects of compounds like this compound on the intricate cellular environment of the inner ear. This system allows for the controlled administration of the drug and detailed analysis of its impact on hair cell regeneration and supporting cell behavior, bridging the gap between in vitro cell line studies and in vivo animal models.

Data Presentation

Table 1: Template for Quantitative Analysis of Hair Cell Regeneration in Organ of Corti Explants Treated with this compound

| Treatment Group | Concentration (µM) | Duration of Treatment (hours) | Region of Cochlea | Number of Explants (n) | Mean Number of Myosin VIIa-positive Cells per Explant (± SEM) | Fold Change vs. Control | p-value vs. Control |

| Vehicle Control (DMSO) | 0 | 72 | Apex | 1.0 | - | ||

| Middle | 1.0 | - | |||||

| Base | 1.0 | - | |||||

| This compound | 0.1 | 72 | Apex | ||||

| Middle | |||||||

| Base | |||||||

| This compound | 1.0 | 72 | Apex | ||||

| Middle | |||||||

| Base | |||||||

| This compound | 10.0 | 72 | Apex | ||||

| Middle | |||||||

| Base |

Experimental Protocols

The following protocols are adapted from established methods for organ of Corti explant culture and treatment with gamma-secretase inhibitors.

Protocol 1: Dissection and Culture of Neonatal Murine Organ of Corti Explants

This protocol describes the isolation and culture of the organ of Corti from early postnatal mice (P0-P3), a common model for studying hair cell regeneration.

Materials:

-

Postnatal day 0-3 mouse pups

-

Dissection microscope

-

Fine forceps and scissors

-

Hank's Balanced Salt Solution (HBSS)

-

Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement

-

N2 and B27 supplements

-

Ampicillin

-

Cell culture inserts (e.g., Millicell)

-

Cell culture plates

-

35 mm culture dishes

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Euthanize neonatal mice in accordance with institutional animal care guidelines.

-

Decapitate the pups and transfer the heads to a sterile dish containing cold HBSS.

-

Under a dissection microscope, remove the skin and skull to expose the temporal bones.

-

Carefully extract the cochleae from the temporal bones and place them in a fresh dish of cold HBSS.

-

Using fine forceps, carefully peel away the bony capsule of the cochlea.

-

Gently separate the organ of Corti from the modiolus and the stria vascularis.

-

Place the isolated organ of Corti onto a cell culture insert within a culture plate well containing culture medium (DMEM/F12 with N2, B27, and ampicillin).

-

Ensure the organ of Corti is positioned with the hair cells facing upwards.

-

Incubate the explants at 37°C in a 5% CO2 humidified incubator. Allow the explants to equilibrate for 24 hours before treatment.

Protocol 2: Treatment of Organ of Corti Explants with this compound

Materials:

-

Cultured organ of Corti explants

-